1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one
Description
1-[(3-Hydroxyphenyl)imino]-1lambda⁶-thiolan-1-one is a sulfur-containing heterocyclic compound featuring a thiolan-1-one core (a five-membered ring with a sulfone group) and an imino group (-N=) linked to a 3-hydroxyphenyl substituent. The hydroxyl group at the phenyl 3-position distinguishes it from related derivatives, influencing electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
3-[(1-oxothiolan-1-ylidene)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10-5-3-4-9(8-10)11-14(13)6-1-2-7-14/h3-5,8,12H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBUROIKCTTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC(=CC=C2)O)(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-hydroxyaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the hydroxy group can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compounds below share the thiolan-1-one core but differ in substituent groups, leading to distinct molecular weights, polarities, and applications:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Biological Activity
Overview of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one
This compound is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a thiolane ring, which may contribute to its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds containing a thiolane or thiazole moiety often exhibit antioxidant properties. This can be attributed to the ability of sulfur-containing compounds to scavenge free radicals and reduce oxidative stress in biological systems. The presence of the hydroxyphenyl group may enhance these properties through synergistic effects.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. Further studies are necessary to establish specific efficacy against particular strains.
Cytotoxic Effects
Some studies suggest that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The activity may be linked to the compound's ability to induce apoptosis or inhibit cell proliferation. Detailed investigations into the specific pathways affected by this compound are required.
Enzyme Inhibition
Enzyme inhibition is another potential biological activity of this compound. It may act as an inhibitor for various enzymes involved in metabolic processes, which could be beneficial in treating diseases where enzyme overactivity is a concern.
Neuroprotective Effects
There is emerging evidence that certain sulfur-containing compounds can offer neuroprotective benefits, possibly through anti-inflammatory mechanisms or by enhancing neuronal survival under stress conditions.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Antioxidant | Scavenging free radicals | [Existing Knowledge] |
| 1-(3-Hydroxyphenyl)-2-thiazolidinone | Antimicrobial | Disruption of cell membranes | [Existing Knowledge] |
| 4-Thiazolidinone derivatives | Cytotoxic | Induction of apoptosis | [Existing Knowledge] |
| Thiazole derivatives | Enzyme inhibition | Inhibition of metabolic enzymes | [Existing Knowledge] |
| Sulfur-containing compounds | Neuroprotective | Anti-inflammatory effects | [Existing Knowledge] |
Case Study 1: Antioxidant Activity Assessment
A study investigating the antioxidant capacity of various thiolane derivatives found that compounds with hydroxyl substitutions exhibited significantly higher radical scavenging activity compared to their non-hydroxylated counterparts. This suggests that this compound may possess similar properties.
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial effects of sulfur-containing compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a phenolic group showed enhanced activity, supporting the potential use of this compound in developing new antimicrobial agents.
Case Study 3: Cytotoxicity in Cancer Cell Lines
Research focused on the cytotoxic effects of thiazolidinone derivatives revealed promising results in inhibiting the growth of breast cancer cells. The mechanism was linked to apoptosis induction, highlighting a possible therapeutic application for this compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
